molecular formula C26H47N3O6 B599353 N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid CAS No. 947401-26-5

N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid

Katalognummer: B599353
CAS-Nummer: 947401-26-5
Molekulargewicht: 497.677
InChI-Schlüssel: QVBIARYBONPERL-HNCPQSOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C26H47N3O6 and its molecular weight is 497.677. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

  • Research has demonstrated the synthesis and characterization of novel compounds, including derivatives of cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules. These compounds have been investigated for their cytotoxic actions, revealing potent antitumor activity against various cancer cell lines, notably glioma cells. The study suggests that esterification enhances the cytotoxic effects, with specific derivatives exhibiting significant selectivity and efficacy against cancer cells compared to healthy cells (Savić et al., 2014).

Mechanistic Insights and Chemical Reactions

  • In the domain of synthetic organic chemistry, studies have focused on the synthesis of saturated heterocycles through reactions involving 4-oxopentanoic acid and cyclic amino alcohols. This research has led to the formation of structurally complex molecules, highlighting the versatility of these chemical reactions in generating compounds with potential pharmacological applications (Kivelä et al., 2003).
  • Another study explored the synthesis of 1,2,4-triazolo[4,3-a]pyrazine derivatives, incorporating specific amino acid mimetics, demonstrating significant human renin inhibitory activity. This research contributes to the understanding of structure-activity relationships in medicinal chemistry, offering insights into the design of renin inhibitors with potential antihypertensive effects (Roberts et al., 1990).

Advanced Materials and Liquid Crystalline Complexes

  • The development of ionic liquid crystal dendrimers and hyperbranched polymers, achieved through the combination of specific dendrimers and hyperbranched polymers with cyanoazobenzene carboxylic acid, showcases the application of these compounds in creating materials with unique liquid crystalline properties. This research opens avenues for novel applications in materials science and optoelectronic devices (Marcos et al., 2008).

Pharmacokinetic and Toxicological Evaluations

  • An in silico study evaluated the pharmacokinetic and toxicological properties of N-methylanthranilates and their analogs, originally identified in the essential oil of Choisya ternata. This research provided insights into the compounds' anti-inflammatory, antinociceptive, anxiolytic, antidepressant, and anti-allergic activities, highlighting the potential for further development and application in therapeutic contexts (Hage-Melim et al., 2019).

Eigenschaften

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O6.C12H23N/c1-5-9-21-13(20)16-10(11(17)18)7-6-8-15-12(19)22-14(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBIARYBONPERL-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of mitoguazone?

A1: While the provided abstracts don't explicitly state the mechanism of action, one abstract mentions that mitoguazone is a "polyamine biosynthesis regulator" []. This suggests that mitoguazone might exert its anticancer effects by interfering with the production of polyamines, which are essential for cell growth and proliferation.

Q2: What are the potential applications of mitoguazone in treating diseases?

A2: Based on the provided research, mitoguazone shows potential for treating:

  • Acute myelocytic leukemia and lymphomas: One abstract mentions its clinical activity in these cancers [].
  • HIV-associated diseases: Research suggests mitoguazone, specifically a novel oral formulation called PA300, might be beneficial in treating HIV-associated neurocognitive disease (HAND) and atherosclerosis by regulating macrophage differentiation and potentially killing HIV-infected macrophages [].

Q3: Is there a way to synthesize mitoguazone efficiently?

A3: Yes, one of the papers details a convenient three-step synthesis of [2-14C]-methylglyoxal bis(guanylhydrazone) dihydrochloride ([14C]-mitoguazone) from potassium [1-14C]-acetate with a 16% radiochemical yield [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.